molecular formula C18H21NO B221345 N-cyclohexyl-2-naphthalen-2-yl-acetamide

N-cyclohexyl-2-naphthalen-2-yl-acetamide

Cat. No. B221345
M. Wt: 267.4 g/mol
InChI Key: MZDBGODJCIINON-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-naphthalen-2-yl-acetamide, also known as LY2183240, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a high affinity for the cannabinoid receptor type 1 (CB1), which is involved in the regulation of appetite, pain, and mood.

Mechanism of Action

The mechanism of action for N-cyclohexyl-2-naphthalen-2-yl-acetamide involves the inhibition of the CB1 receptor. The compound binds to the receptor and prevents the binding of endogenous cannabinoids, such as anandamide and 2-arachidonoylglycerol. This results in a decrease in the activity of the CB1 receptor, which leads to a decrease in appetite, pain, and mood.
Biochemical and Physiological Effects:
N-cyclohexyl-2-naphthalen-2-yl-acetamide has been shown to have a number of biochemical and physiological effects. The compound has been shown to decrease food intake and body weight in animal models of obesity. The compound has also been shown to decrease pain and anxiety in animal models of pain and anxiety. The compound has been shown to have anti-inflammatory effects in animal models of inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using N-cyclohexyl-2-naphthalen-2-yl-acetamide in lab experiments is its high affinity for the CB1 receptor. This allows for precise and specific targeting of the receptor. One limitation of using this compound is its potential for off-target effects. The compound may bind to other receptors or have other biological effects that are not related to its inhibition of the CB1 receptor.

Future Directions

There are several future directions for the study of N-cyclohexyl-2-naphthalen-2-yl-acetamide. One direction is the investigation of its potential use in the treatment of obesity, pain, and addiction. Another direction is the investigation of its potential use as an analgesic, anti-inflammatory, and anti-anxiety agent. Further studies are needed to determine the optimal dosing, administration, and safety profile of this compound. Additionally, more research is needed to investigate its potential for off-target effects and to identify any potential drug interactions.

Synthesis Methods

The synthesis method for N-cyclohexyl-2-naphthalen-2-yl-acetamide involves a series of chemical reactions that start with the reaction of 2-naphthoic acid with cyclohexylamine to form N-cyclohexyl-2-naphthoic acid. This intermediate is then reacted with acetic anhydride to produce N-cyclohexyl-2-naphthalen-2-yl-acetamide. The synthesis method has been optimized to produce high purity and yield of the compound.

Scientific Research Applications

N-cyclohexyl-2-naphthalen-2-yl-acetamide has been extensively studied for its potential therapeutic applications. The compound has been shown to have a high affinity for the CB1 receptor, which is involved in the regulation of appetite, pain, and mood. The compound has been investigated for its potential use in the treatment of obesity, pain, and addiction. The compound has also been studied for its potential use as an analgesic, anti-inflammatory, and anti-anxiety agent.

properties

Product Name

N-cyclohexyl-2-naphthalen-2-yl-acetamide

Molecular Formula

C18H21NO

Molecular Weight

267.4 g/mol

IUPAC Name

N-cyclohexyl-2-naphthalen-2-ylacetamide

InChI

InChI=1S/C18H21NO/c20-18(19-17-8-2-1-3-9-17)13-14-10-11-15-6-4-5-7-16(15)12-14/h4-7,10-12,17H,1-3,8-9,13H2,(H,19,20)

InChI Key

MZDBGODJCIINON-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC(=O)CC2=CC3=CC=CC=C3C=C2

Canonical SMILES

C1CCC(CC1)NC(=O)CC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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